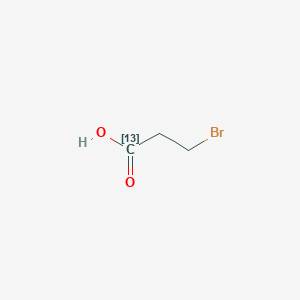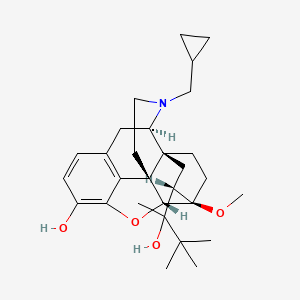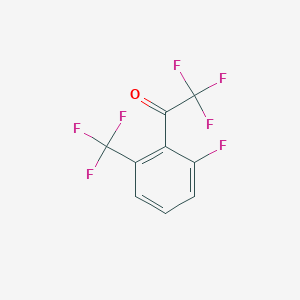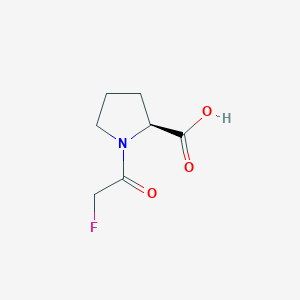
(S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-PROLINE, 1-(FLUOROACETYL)- is a derivative of L-proline, a naturally occurring amino acid. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The incorporation of a fluoroacetyl group into the proline structure enhances its reactivity and introduces new functional possibilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-PROLINE, 1-(FLUOROACETYL)- typically involves the protection of the amino group of L-proline, followed by the introduction of the fluoroacetyl group. One common method is the use of tert-butoxycarbonyl (Boc) protection, followed by the reaction with fluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of L-PROLINE, 1-(FLUOROACETYL)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-PROLINE, 1-(FLUOROACETYL)- undergoes various chemical reactions, including:
Oxidation: The fluoroacetyl group can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group, yielding hydroxyproline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups, leading to diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted proline derivatives, which can be further utilized in the synthesis of complex molecules and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
L-PROLINE, 1-(FLUOROACETYL)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of novel organic compounds and catalysts.
Biology: The compound is used in studies of enzyme mechanisms and protein folding due to its unique structural properties.
Wirkmechanismus
The mechanism of action of L-PROLINE, 1-(FLUOROACETYL)- involves its interaction with various molecular targets. The fluoroacetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the stability and function of proteins. These interactions are crucial in its role as a catalyst and in its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to L-PROLINE, 1-(FLUOROACETYL)- include:
L-azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline (4-L-THOP): A major component of mammalian collagen.
Cis-4-hydroxy-L-proline (4-L-CHOP): A chiral building block for pharmaceuticals.
Uniqueness
L-PROLINE, 1-(FLUOROACETYL)- is unique due to the presence of the fluoroacetyl group, which imparts distinct reactivity and functional properties. This makes it a valuable compound for specialized applications in organic synthesis and drug development .
Eigenschaften
Molekularformel |
C7H10FNO3 |
|---|---|
Molekulargewicht |
175.16 g/mol |
IUPAC-Name |
(2S)-1-(2-fluoroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10FNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
PIBMPLCFPFTJKC-YFKPBYRVSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CF)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CF)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)

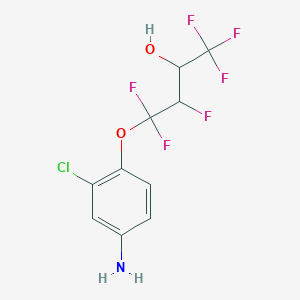

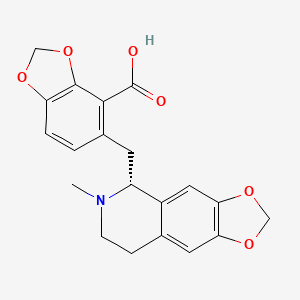
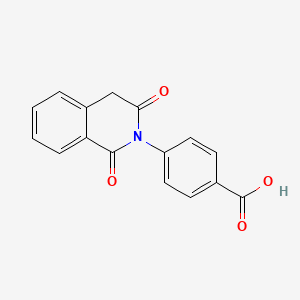

![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
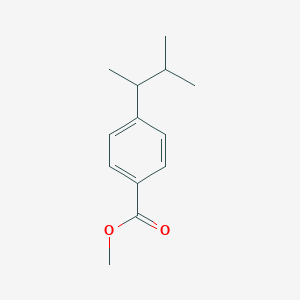
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
